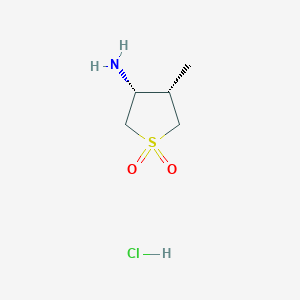
2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone, also known as FPPE, is a novel compound that has gained attention in scientific research for its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have focused on the synthesis and characterization of compounds with structural similarities, involving methods like click chemistry and various spectroscopic techniques for confirmation. For instance, a compound synthesized using click chemistry showed potential for further biological applications after being characterized through IR, NMR, MS studies, and thermal stability analyses. This suggests a methodological framework for synthesizing and analyzing compounds like 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone (Govindhan et al., 2017).
Biological Activities
Substituted thiophenes, a structural component related to the compound of interest, have demonstrated a wide range of biological activities including antibacterial, antifungal, and antiviral effects. These activities highlight the potential for the compound to be explored in similar contexts (Nagaraju et al., 2018).
Crystal Structure Analysis
Crystal structure analysis is a critical part of understanding the properties and potential applications of chemical compounds. For example, the crystal structure of a related compound was determined to investigate its potential applications in material science and pharmaceuticals, offering insights into how this compound might be analyzed for similar purposes (Nagaraju et al., 2018).
Potential for Antimicrobial and Antimycobacterial Activities
The synthesis and evaluation of novel Schiff bases, including compounds structurally similar to the compound of interest, have shown excellent antimicrobial activity. This suggests potential research avenues for exploring antimicrobial and antimycobacterial activities of this compound (Puthran et al., 2019).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS2/c18-15-1-3-16(4-2-15)22-12-17(20)19-8-5-13(6-9-19)14-7-10-21-11-14/h1-4,7,10-11,13H,5-6,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVPTEPPAKQCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

sulfamoyl}pyridine-2-carboxylate](/img/structure/B2998797.png)





![N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2998805.png)
![1-methyl-3-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2998806.png)





